

In-Depth Technical Guide to 2,6-Dichloro bisphenol A-D12

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Compound of Interest

Compound Name: 2,6-Dichloro bisphenol A-D12

Cat. No.: B12389756

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and biological interactions of **2,6-Dichloro bisphenol A-D12**. This deuterated analog of 2,6-Dichloro bisphenol A serves as a valuable internal standard for quantitative analysis in complex matrices.

Core Chemical Properties

2,6-Dichloro bisphenol A-D12 is the deuterated form of 2,6-Dichloro bisphenol A, a chlorinated derivative of the well-known endocrine disruptor, Bisphenol A (BPA). The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical methods.

Table 1: Physicochemical Properties of **2,6-Dichloro bisphenol A-D12** and Related Compounds

Property	2,6-Dichloro bisphenol A-D12	2,6-Dichloro bisphenol A	Bisphenol A	2,6-Dichlorophenol
Molecular Formula	C ₁₅ H ₂ D ₁₂ Cl ₂ O ₂	C ₁₅ H ₁₄ Cl ₂ O ₂	C ₁₅ H ₁₆ O ₂	C ₆ H ₄ Cl ₂ O
Molecular Weight	309.25 g/mol	297.16 g/mol	228.29 g/mol	163.00 g/mol
Melting Point	No data available	No data available	158-159 °C[1][2][3]	64-66 °C
Boiling Point	No data available	No data available	220 °C at 4 mmHg[1][2]	218-220 °C[4]
Water Solubility	No data available	No data available	120-300 mg/L[5]	Low
Solubility in Organic Solvents	Soluble in DMSO	Soluble in organic solvents	Soluble in ethanol, ethers, and fats	Soluble in organic solvents

Synthesis and Deuteration

The synthesis of 2,6-Dichloro bisphenol A involves the acid-catalyzed condensation of 2,6-dichlorophenol with acetone. The subsequent deuteration to yield the D12 analog is a more specialized process.

Experimental Protocol: Synthesis of 2,6-Dichloro bisphenol A

This protocol describes a general method for the synthesis of bisphenols, adapted for 2,6-Dichloro bisphenol A.

Materials:

- 2,6-Dichlorophenol
- Acetone

- Strong acid catalyst (e.g., Amberlyst 15 ion-exchange resin or sulfuric acid)
- Toluene (or other suitable solvent)
- Hexane (for washing)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dichlorophenol in a minimal amount of toluene.
- Add a stoichiometric equivalent of acetone to the solution.
- Add the acid catalyst to the reaction mixture.
- Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove the catalyst.
- Remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield 2,6-Dichloro bisphenol A.

Experimental Protocol: Deuteration of 2,6-Dichloro bisphenol A

A common method for introducing deuterium into aromatic rings is through acid-catalyzed hydrogen-deuterium exchange in the presence of a deuterium source, such as deuterated water (D₂O) or deuterated acid.

Materials:

- 2,6-Dichloro bisphenol A

- Deuterated sulfuric acid (D_2SO_4) or other deuterated acid catalyst
- Deuterated water (D_2O)
- Anhydrous solvent (e.g., deuterated chloroform)

Procedure:

- Dissolve 2,6-Dichloro bisphenol A in an anhydrous, deuterated solvent.
- Add a catalytic amount of deuterated sulfuric acid.
- Add an excess of deuterated water to the reaction mixture.
- Heat the mixture under reflux for an extended period to facilitate the hydrogen-deuterium exchange on the aromatic rings. The progress of deuteration can be monitored by 1H NMR spectroscopy by observing the disappearance of the aromatic proton signals.
- After the desired level of deuteration is achieved, cool the reaction mixture.
- Neutralize the acid catalyst with a suitable base (e.g., anhydrous sodium carbonate).
- Filter the mixture and remove the solvent under reduced pressure.
- The resulting **2,6-Dichloro bisphenol A-D12** can be further purified by column chromatography or recrystallization.



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Caption: Synthetic workflow for 2,6-Dichloro bisphenol A and its deuteration.

Analytical Methodologies

The primary application of **2,6-Dichloro bisphenol A-D12** is as an internal standard for the quantification of 2,6-Dichloro bisphenol A and other related bisphenols in various biological and environmental matrices. Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity.

Experimental Protocol: UPLC-MS/MS Analysis

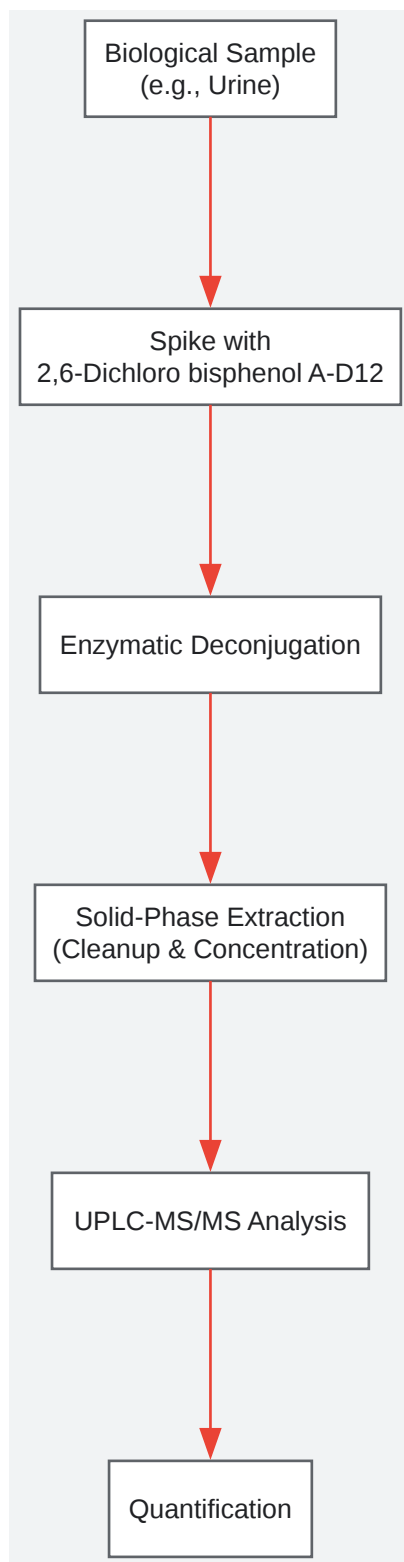
This protocol outlines a general procedure for the analysis of 2,6-Dichloro bisphenol A using its deuterated analog as an internal standard.

Sample Preparation (e.g., for Urine Samples):

- To a 1 mL urine sample, add a known amount of **2,6-Dichloro bisphenol A-D12** internal standard solution.
- Add β -glucuronidase/sulfatase to deconjugate the bisphenol metabolites.
- Incubate the sample at 37 °C for a specified time (e.g., 2-4 hours).
- Perform solid-phase extraction (SPE) for sample cleanup and concentration.
 - Condition an SPE cartridge (e.g., C18) with methanol and then water.
 - Load the sample onto the cartridge.
 - Wash the cartridge with water to remove interferences.
 - Elute the analytes with an organic solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions:

- UPLC System: A high-pressure liquid chromatography system.
- Column: A reverse-phase column (e.g., C18) suitable for separating bisphenols.
- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
- Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for both 2,6-Dichloro bisphenol A and **2,6-Dichloro bisphenol A-D12**.



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Caption: Experimental workflow for the analysis of 2,6-Dichloro bisphenol A.

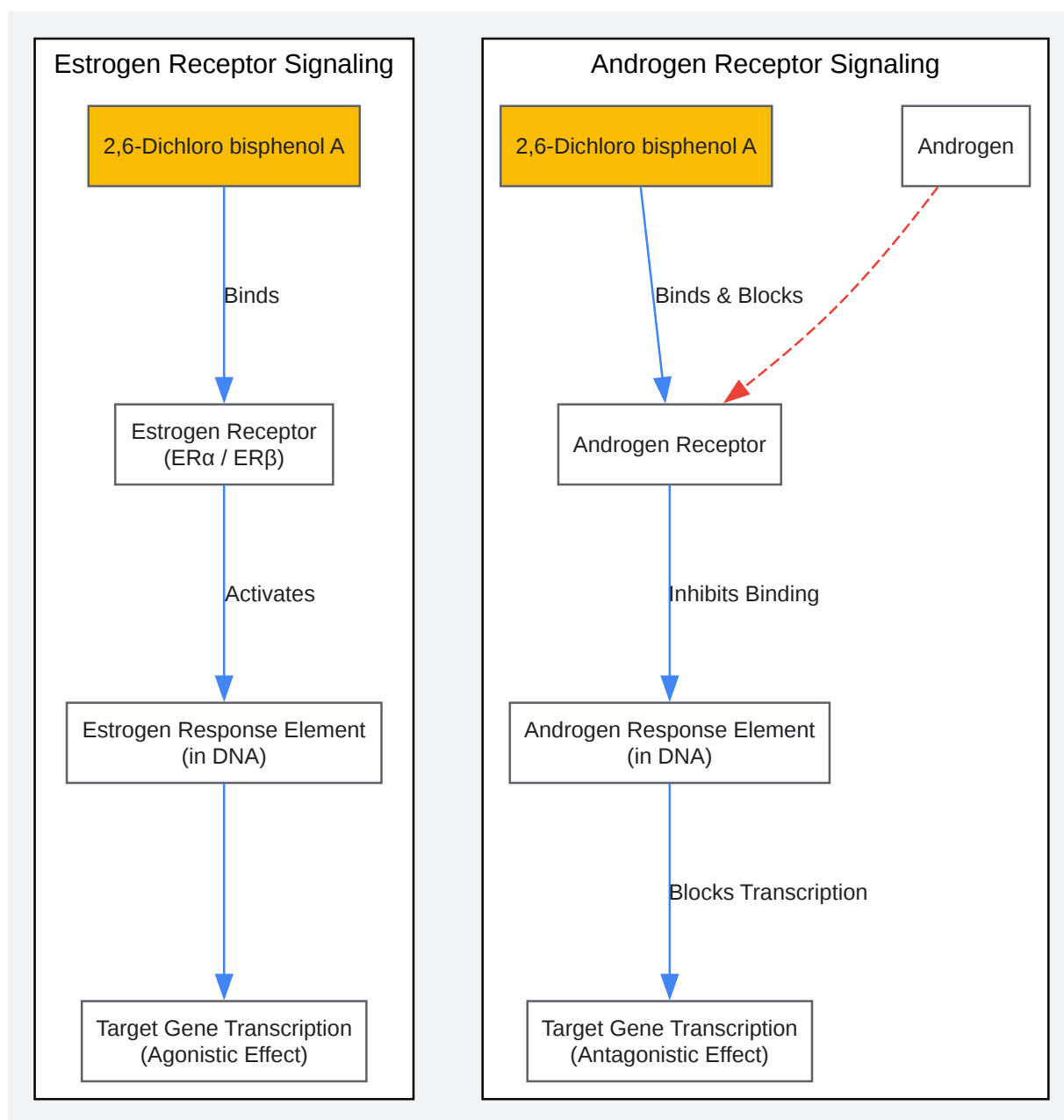
Signaling Pathways and Biological Activity

While the biological effects of Bisphenol A (BPA) are extensively studied, specific research on the signaling pathways affected by 2,6-Dichloro bisphenol A is less common. However, based on the structural similarity to BPA, it is hypothesized to interact with similar biological targets, primarily nuclear hormone receptors.

BPA is a known endocrine-disrupting chemical that can interact with both estrogen receptors ($ER\alpha$ and $ER\beta$) and androgen receptors (AR).[6] It typically acts as an agonist for estrogen receptors, mimicking the effects of the natural hormone estradiol.[7][8] In contrast, BPA has been shown to act as an antagonist to the androgen receptor, inhibiting the action of androgens like testosterone.[6][9][10][11]

The addition of chlorine atoms to the phenol rings of BPA can significantly alter its binding affinity and activity at these receptors. For instance, tetrachlorobisphenol A (TCBPA) has been shown to be an agonist for $ER\alpha$ and an antagonist for the androgen receptor.[6] It is plausible that 2,6-Dichloro bisphenol A exhibits similar activities, potentially with altered potency.

The interaction of these compounds with nuclear receptors can lead to the modulation of gene expression, ultimately affecting various physiological processes.



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Caption: Putative signaling pathways of 2,6-Dichloro bisphenol A.

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